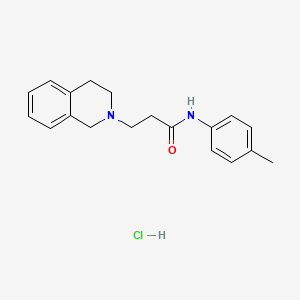

![molecular formula C21H27N3O4 B5556957 ethyl 3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]amino}azepane-1-carboxylate](/img/structure/B5556957.png)

ethyl 3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]amino}azepane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acetylation, N-alkylation, and cyclization reactions. For instance, the synthesis of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate involves reacting ethyl 3-amino-1H-pyrazole-4-carboxylate with acetic anhydride to yield acetylated products, which are then analyzed using various spectroscopic techniques (Kusakiewicz-Dawid et al., 2007).

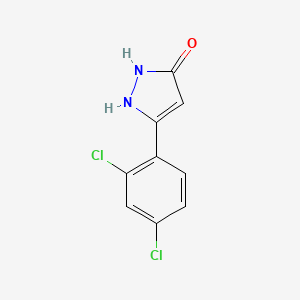

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]amino}azepane-1-carboxylate can be characterized using X-ray crystallography, revealing features such as intermolecular hydrogen bonding and the conformation of various rings in the structure. For example, the crystal structure of (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate was determined, highlighting the boat conformation of the dihydrooxazepinone ring and π-π stacking interactions (Lee et al., 2009).

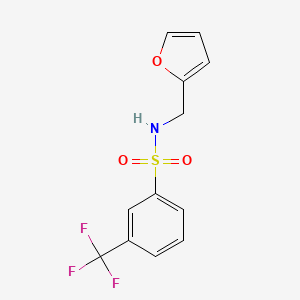

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, including diazotization, coupling with different reagents, and cyclization, to afford a range of heterocyclic compounds. These reactions are instrumental in expanding the chemical diversity and potential utility of the compound (Ghozlan et al., 2014).

Physical Properties Analysis

The physical properties of such compounds can be studied using techniques like HPLC, FT-IR, NMR, and MS, providing insights into their purity, molecular conformation, and functional groups. These studies are crucial for understanding the compound's behavior in different environments and potential applications (Kusakiewicz-Dawid et al., 2007).

Applications De Recherche Scientifique

Bridged-ring Nitrogen Compounds

Research into bridged-ring nitrogen compounds, particularly the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues, demonstrates the compound's potential application in the design and synthesis of neuroactive drugs. These derivatives are explored for their structural similarities to dopamine, suggesting their possible utility in studying dopaminergic systems or developing therapeutics targeting dopamine receptors (Gentles et al., 1991).

Linear and Cyclic Aminomethanephosphinates

The preparation of diastereoisomeric pairs of ethyl {(3-hydroxypropyl)-aminomethyl}phenylphosphinates and their transformation into 1,4,2-oxazaphosphepane heterocycles through intramolecular esterification exemplifies the compound's relevance in the study of heterocyclic chemistry. This research highlights the compound's potential in the synthesis of novel heterocycles with potential applications in medicinal chemistry and materials science (González-Juárez et al., 2006).

Chiral 2-Aminoalkyloxazole-4-carboxylates

The synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from isoxazol-5(2H)-ones, via N-acylation with natural and synthetic phthalimidylamino acids, illustrates the compound's application in the synthesis of chiral building blocks. This approach could be pivotal in the development of chiral drugs and in the study of asymmetric synthesis (Cox et al., 2003).

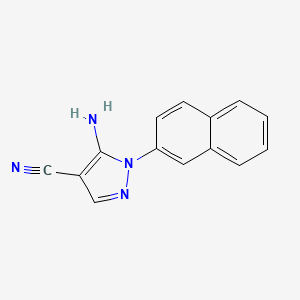

Heterocyclic Compound Synthesis

Investigations into the synthesis and biological evaluation of heterocyclic compounds, such as the preparation of ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and its transformation into related heterocyclic systems, demonstrate the compound's significance in the development of new molecules with potential antibacterial and antifungal properties (Youssef et al., 2011).

Propriétés

IUPAC Name |

ethyl 3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]amino]azepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4/c1-3-27-21(26)24-12-8-7-11-17(14-24)22-19(25)13-18-15(2)28-20(23-18)16-9-5-4-6-10-16/h4-6,9-10,17H,3,7-8,11-14H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYBEZRDWPLCCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCCC(C1)NC(=O)CC2=C(OC(=N2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5556879.png)

![2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5556886.png)

![1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5556911.png)

![4-[(ethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5556930.png)

![isobutyl [(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate](/img/structure/B5556938.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide](/img/structure/B5556940.png)

![N'-ethyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5556949.png)